Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate

Catalog No.
S12214483
CAS No.
M.F
C10H15NO2S
M. Wt
213.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate

Product Name

Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate

IUPAC Name

ethyl 4-methyl-2-propan-2-yl-1,3-thiazole-5-carboxylate

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

InChI

InChI=1S/C10H15NO2S/c1-5-13-10(12)8-7(4)11-9(14-8)6(2)3/h6H,5H2,1-4H3

InChI Key

MRTLEHHSTAFINK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C(C)C)C

Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate is an organic compound characterized by its thiazole ring structure, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This compound falls within the class of thiazole derivatives, known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. The molecular formula of ethyl 2-isopropyl-4-methylthiazole-5-carboxylate is C10H14N2O2SC_{10}H_{14}N_{2}O_{2}S, and it features an ethyl ester functional group attached to the thiazole ring.

Typical of thiazole derivatives. Some notable reactions include:

  • Alkylation: The compound can undergo alkylation reactions, where the ethyl group can be replaced or modified by other alkyl groups, enhancing its chemical diversity.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which is a common reaction for modifying the solubility and reactivity of the compound.
  • Nucleophilic Substitution: The presence of the thiazole ring allows for nucleophilic attack at the carbon atoms adjacent to the nitrogen or sulfur, leading to various substitution products.

Thiazole derivatives, including ethyl 2-isopropyl-4-methylthiazole-5-carboxylate, are known for their significant biological activities. Research indicates that such compounds exhibit:

  • Antimicrobial Properties: Many thiazole derivatives show effectiveness against a range of bacteria and fungi.
  • Anticancer Activity: Some studies suggest that thiazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Enzyme Inhibition: Compounds in this class may act as inhibitors for specific enzymes, contributing to their therapeutic potential in treating diseases such as diabetes and cancer.

The synthesis of ethyl 2-isopropyl-4-methylthiazole-5-carboxylate can be achieved through several methods:

  • Condensation Reactions: Starting from appropriate thioamide precursors and α-bromo esters, condensation reactions can yield the desired thiazole structure.
  • Cyclization: The cyclization of substituted phenolic compounds with thioketones or thioureas under acidic conditions can lead to the formation of the thiazole ring.
  • Multi-step Synthesis: A typical synthetic route might involve multiple steps, including functional group modifications and purification processes to achieve high yields of pure product.

Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate has several notable applications:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in creating antimicrobial and anticancer agents.
  • Agricultural Chemicals: The compound may be utilized in developing fungicides or herbicides due to its effectiveness against various pathogens.
  • Flavoring Agents: Thiazole derivatives are often used in food chemistry as flavoring agents due to their unique aromatic properties.

Studies on ethyl 2-isopropyl-4-methylthiazole-5-carboxylate have explored its interactions with biological targets:

  • Protein Binding Studies: Investigations into how this compound binds to specific proteins can provide insights into its mechanism of action and potential side effects.
  • Metabolic Pathways: Understanding how this compound is metabolized in organisms can help predict its efficacy and toxicity.

Several compounds share structural similarities with ethyl 2-isopropyl-4-methylthiazole-5-carboxylate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethyl 2-amino-4-methylthiazole-5-carboxylateAmino-thiazole derivativeExhibits strong antibacterial activity
Ethyl 2-bromo-4-methylthiazole-5-carboxylateBromo-thiazole derivativeKnown for enhanced reactivity due to bromine
4-Ethyl-2-isopropyl-5-methylthiazoleTrisubstituted thiazoleExhibits unique flavor profiles

Uniqueness of Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate

Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate stands out due to its specific substitution pattern on the thiazole ring, which influences its biological activity and chemical reactivity compared to other similar compounds. Its unique combination of an ethoxy group and isopropyl substitution provides distinct properties that can be exploited in various applications across pharmaceuticals and agriculture.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

213.08234989 g/mol

Monoisotopic Mass

213.08234989 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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